8-Methoxyfenoldopam
Overview
Description
8-Methoxyfenoldopam is a chemical compound that belongs to the class of dopamine agonists. It is a derivative of fenoldopam, which is a selective dopamine-1 receptor agonist. This compound has been found to have potential therapeutic effects in various medical conditions, including hypertension, heart failure, and renal failure.
Preparation Methods
The synthesis of 8-Methoxyfenoldopam involves several steps. One common method includes the preparation of 6-chlorine-2,3,4,5-tetrahydric-1-(4-hydroxyl phenyl)-1H-3-benzoazepine-7,8-diphenol hydrobromide through boron tribromide demethylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-Methoxyfenoldopam undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Methoxyfenoldopam has several scientific research applications:
Chemistry: It is used as a reference material in various chemical analyses.
Biology: The compound is studied for its effects on dopamine receptors and related pathways.
Medicine: It has potential therapeutic applications in treating hypertension, heart failure, and renal failure.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
8-Methoxyfenoldopam exerts its effects by acting as an agonist for dopamine-1 receptors. It binds to these receptors and induces vasodilation, which helps in lowering blood pressure . The compound also binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .
Comparison with Similar Compounds
8-Methoxyfenoldopam is unique compared to other dopamine agonists due to its specific binding affinity and therapeutic effects. Similar compounds include:
Fenoldopam: A selective dopamine-1 receptor agonist used for short-term management of hypertension.
Dopamine: A neurotransmitter that acts on both dopamine-1 and dopamine-2 receptors.
Apomorphine: A non-selective dopamine agonist used in the treatment of Parkinson’s disease.
This compound stands out due to its selective action on dopamine-1 receptors and its potential therapeutic applications in cardiovascular conditions.
Properties
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-22-15-8-13-12(16(18)17(15)21)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNNSLLRDOEBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCNCC(C2=C1)C3=CC=C(C=C3)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915076 | |
Record name | 6-Chloro-1-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95183-48-5 | |
Record name | 8-Methoxyfenoldopam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-1-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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